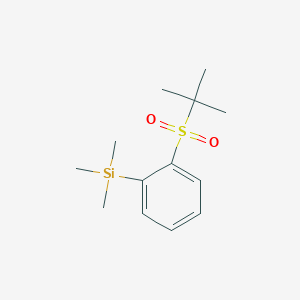
alpha,alpha'-Bis(methylphenyl)-1,3-benzenediethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol is an organic compound characterized by its unique structure, which includes two methylphenyl groups attached to a 1,3-benzenediethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol typically involves the alkylation of a benzene derivative with methylphenyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol can be compared with similar compounds such as:
Alpha,alpha’-Bis(4-methylphenyl)anthracene-9,10-dimethanol: Similar structure but with anthracene backbone, used in organic electronics.
Alpha,alpha’-Bis(4-aminophenyl)-1,4-diisopropylbenzene: Contains amino groups, used in polymer synthesis.
The uniqueness of alpha,alpha’-Bis(methylphenyl)-1,3-benzenediethanol lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
125025-97-0 |
|---|---|
Formule moléculaire |
C24H26O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[3-[1-hydroxy-1-(2-methylphenyl)ethyl]phenyl]-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C24H26O2/c1-17-10-5-7-14-21(17)23(3,25)19-12-9-13-20(16-19)24(4,26)22-15-8-6-11-18(22)2/h5-16,25-26H,1-4H3 |
Clé InChI |
ROTPBBFLUPUWCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C2=CC(=CC=C2)C(C)(C3=CC=CC=C3C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


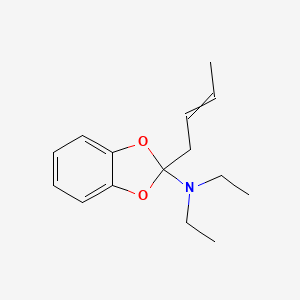
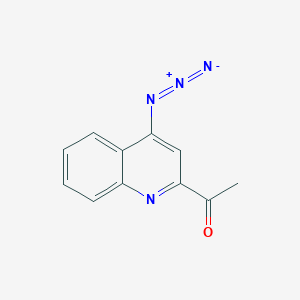
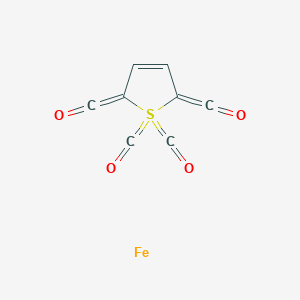
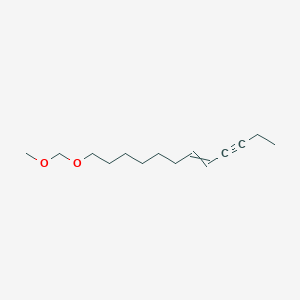
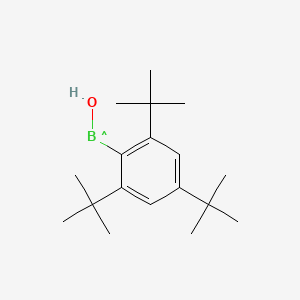
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
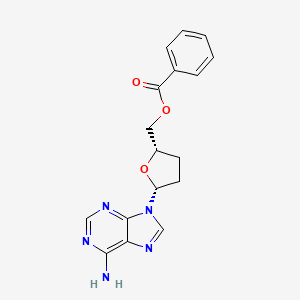
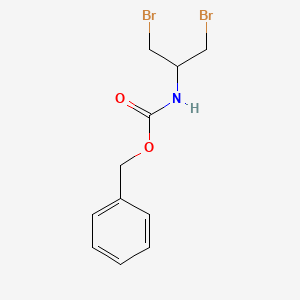
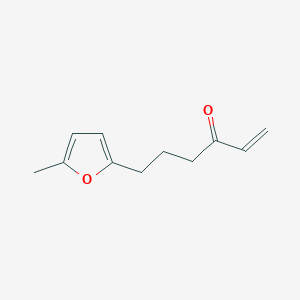

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
